molecular formula C8H15N B6208223 3,3-dimethyl-1-azaspiro[3.3]heptane CAS No. 2742659-36-3

3,3-dimethyl-1-azaspiro[3.3]heptane

Cat. No.: B6208223
CAS No.: 2742659-36-3
M. Wt: 125.2
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Description

3,3-Dimethyl-1-azaspiro[3.3]heptane is a spirocyclic amine characterized by a six-membered ring system fused at a central carbon atom, with two methyl groups at the 3-position and a single nitrogen atom (aza) in the structure. This compound is part of a broader class of spirocyclic scaffolds that have gained prominence in medicinal chemistry due to their three-dimensional (3D) geometry and high Fsp³ character, which improve metabolic stability and target specificity compared to flat aromatic systems . Commercial availability of this compound (CAS: 1415562-41-2) is noted, with suppliers like ECHEMI offering verified quality for research and industrial applications .

Properties

CAS No.

2742659-36-3

Molecular Formula

C8H15N

Molecular Weight

125.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction. This reaction occurs between endocyclic alkenes and an isocyanate, such as Graf’s isocyanate (ClO2S-NCO), to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to produce the desired azaspiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like isocyanates.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can further reduce the compound to simpler structures.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Alane is commonly used for reducing the β-lactam ring.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines.

Scientific Research Applications

3,3-Dimethyl-1-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its structural similarity to piperidine makes it useful in studying receptor-ligand interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-azaspiro[3.3]heptane involves its ability to mimic the piperidine ring. This allows it to interact with biological targets in a similar manner to piperidine-containing compounds. The nitrogen atom in the azaspiro structure can participate in hydrogen bonding and other interactions, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Spiro[3.3]heptane Core

2,6-Diazaspiro[3.3]heptanes
  • Structure : Contains two nitrogen atoms at positions 1 and 4.
  • Key Example : (S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane ().
    • Properties : Higher basicity due to dual nitrogen sites, enabling hydrogen bonding and coordination in catalysis. Used in asymmetric synthesis and Pd-catalyzed aryl amination reactions .
    • Synthesis : Multi-step routes involving LiAlH₄ reduction and tosyl chloride activation (91% yield) .
  • Comparison : The additional nitrogen in diazaspiro compounds increases polarity and catalytic utility, whereas 3,3-dimethyl-1-azaspiro[3.3]heptane’s single nitrogen and methyl groups favor lipophilicity for drug design.
Selenium/Sulfur Analogues
  • Example : 2-Thia-6-selenaspiro[3.3]heptane ().
    • Properties : Acts as a "rigid-rod" ligand for transition-metal complexes due to selenium’s electron-donating capacity.
    • Comparison : Heteroatoms like S/Se alter electronic properties and coordination behavior, unlike the purely hydrocarbon-dominated 3,3-dimethyl variant.

Functional Group Modifications

6-Oxa-1-azaspiro[3.3]heptane Oxalate ()
  • Structure : Oxygen atom replaces a carbon in the spiro ring.
  • Properties : Increased polarity improves aqueous solubility, making it suitable for pharmaceutical formulations.
  • Comparison : Oxygen enhances hydrophilicity, contrasting with the lipophilic methyl groups in this compound.
Fluoro- and Cyclopropyl-Substituted Derivatives
  • Examples: 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride (): Fluorine’s electronegativity enhances metabolic stability and bioavailability.
  • Comparison : Fluorine and cyclopropyl groups fine-tune electronic and steric profiles, whereas dimethyl groups prioritize lipophilicity.

Data Tables: Structural and Functional Comparison

Table 1. Key Structural and Physical Properties

Compound Name Molecular Formula Substituents/Heteroatoms Melting Point (°C) [α]₂₀ᴅ (MeOH) Key Applications References
This compound C₇H₁₃N 2×CH₃, 1N N/A N/A Drug design, bioisostere
(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane C₂₈H₂₈N₂ 2N, Ph, Bzh 119–121 -22.0 Catalysis, asymmetric synthesis
6-Oxa-1-azaspiro[3.3]heptane oxalate C₁₂H₂₀N₂O₆ 1O, 1N N/A N/A Pharmaceutical intermediates
2-Thia-6-selenaspiro[3.3]heptane C₅H₈SSe 1S, 1Se N/A N/A Metal coordination ligands

Q & A

Q. What synthetic methodologies are commonly employed for 3,3-dimethyl-1-azaspiro[3.3]heptane and its derivatives?

The synthesis of spirocyclic compounds like this compound often involves cycloaddition or ring-closure strategies. For example:

  • Cycloaddition reactions : [2+2] cycloadditions between alkenes and isocyanates yield β-lactam intermediates, which are reduced to form the azaspiro core (e.g., benzyl-substituted analogs) .
  • Post-synthetic modifications : Alkylation or functional group introduction (e.g., methyl groups) can be performed after core formation to tailor substituents .
  • Scalable routes : Industrial methods may use continuous flow reactors and optimized crystallization for purity .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and computational techniques:

  • NMR spectroscopy : Distinct splitting patterns for spirocyclic protons (e.g., δ 2.47–4.48 ppm for azaspiro protons) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., HRMS data for related compounds showing [M+H]+ peaks) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the spiro system .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

  • Lipophilicity : Enhanced by methyl groups, improving membrane permeability compared to non-methylated analogs .
  • Basicity : pKa values (~8–9) similar to piperidine, making it a viable bioisostere .
  • Collision cross-section (CCS) : Predicted CCS values (e.g., 134.0 Ų for [M+H]+) aid in LC-MS characterization .

Advanced Research Questions

Q. How does the spirocyclic framework influence biological target engagement compared to linear analogs?

The rigid spiro structure enhances binding through:

  • Conformational restriction : Reduces entropic penalties during target binding, improving affinity for enzymes like kinases .
  • Stereoelectronic effects : Nitrogen positioning in the spiro system modulates hydrogen bonding with active sites (e.g., CDK2 inhibition) .
  • Metabolic stability : Resists oxidative degradation better than piperidine, as shown in microsomal stability assays .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data can be addressed via:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., comparing methyl, benzyl, or trifluoromethyl groups) to isolate key pharmacophores .
  • Assay standardization : Use orthogonal assays (e.g., biochemical vs. cellular) to confirm target specificity .
  • Molecular docking : Computational models predict binding modes and explain divergent results (e.g., steric clashes in certain derivatives) .

Q. How can computational chemistry optimize this compound for therapeutic applications?

Key approaches include:

  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time .
  • Free energy perturbation (FEP) : Quantifies substituent effects on binding affinity (e.g., methyl vs. methoxymethyl groups) .
  • ADMET prediction : Tools like SwissADME forecast absorption and toxicity profiles early in design .

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